Complete Retention of Antiviral Activity Against INSTI-Resistant HIV-1 Mutants
BI 224436 retains full antiviral activity against recombinant HIV-1 viruses encoding integrase resistance substitutions N155S, Q148H, and E92Q—mutations that confer high-level resistance to the clinically approved INSTIs raltegravir and elvitegravir [1][2]. In contrast, raltegravir and elvitegravir exhibit substantially elevated EC50 values (typically >10-fold increase) against viruses harboring these same mutations, reflecting their shared catalytic site binding mechanism and consequent cross-resistance vulnerability [3].
| Evidence Dimension | Antiviral potency against INSTI-resistant HIV-1 |
|---|---|
| Target Compound Data | EC50 fold change relative to wild-type: approximately 1.0 (full retention of activity) |
| Comparator Or Baseline | Raltegravir/Elvitegravir against N155S, Q148H, E92Q mutants: >10-fold increase in EC50 (high-level resistance) |
| Quantified Difference | BI 224436 shows no meaningful fold change (≈1.0) versus >10-fold change for INSTIs |
| Conditions | Recombinant HIV-1 viruses with defined INSTI resistance mutations tested in cellular antiviral assays (PBMCs) |
Why This Matters
This complete retention of potency against clinically relevant INSTI-resistant mutants makes BI 224436 an essential tool compound for research into resistance-breaking strategies and for validating assays where INSTI-resistant virus is the experimental system.
- [1] Fenwick C, Bethell R, Quinson A, Simoneau B, Yoakim C, et al. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor. Antimicrob Agents Chemother. 2014;58(6):3233-44. doi:10.1128/AAC.02719-13. PMID: 24663024 View Source
- [2] BI 224436 retains full antiviral activity against recombinant viruses encoding INSTI resistance substitutions N155S, Q148H, and E92Q. NCATS Inxight Drugs — BI-224436. View Source
- [3] Han Y, Mesplède T, Wainberg MA. Investigational HIV integrase inhibitors in phase I and phase II clinical trials. Expert Opin Investig Drugs. 2017;26(11):1207-1213. doi:10.1080/13543784.2017.1378643. PMID: 28956664 View Source
